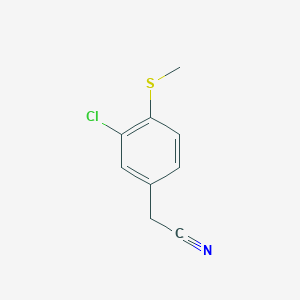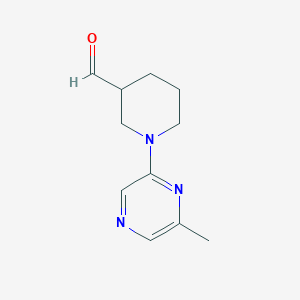![molecular formula C13H27N3 B1629760 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine CAS No. 883515-98-8](/img/structure/B1629760.png)
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine
Descripción general
Descripción
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine (1-Bipiperidin-3-yl-N,N-dimethylmethanamine) is an organic compound belonging to the class of piperidines. It is a white, crystalline solid that is soluble in water and other organic solvents. 1-Bipiperidin-3-yl-N,N-dimethylmethanamine is a versatile compound that has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Sigma-1 Receptor and Cellular Protective Mechanisms
Research has identified N,N-dimethyltryptamine (DMT), a compound structurally similar to 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine, as an endogenous ligand of the sigma-1 receptor, suggesting its involvement in cellular protective mechanisms beyond the central nervous system. This discovery points to a more universal role for such compounds in cellular protection, regeneration, and immunity, hinting at potential applications in developing new medical therapies (Frecska et al., 2013).
Role in Neuroscience
Compounds like 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine are key in neuroscience research for their potential roles as neurotransmitters and their influence on serotonin and dopamine systems. Studies suggest that these compounds can serve as useful experimental tools in exploring brain function and could be valuable in treating neurological disorders such as anxiety and psychosis (Carbonaro & Gatch, 2016).
Pharmacological Profile and Therapeutic Potential
The pharmacological profiles of compounds structurally related to 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine, particularly DMT, highlight their therapeutic potential in mental health disorders. With promising results in treating conditions such as anxiety, depression, and substance dependence, these compounds open avenues for new treatments in psychiatry and behavioral sciences (Rodrigues et al., 2019).
Biogenic Amines and Nitrosamine Formation
In the context of food safety and chemistry, the study of biogenic amines, including those structurally related to 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine, is crucial for understanding their roles in intoxication, spoilage, and the potential for nitrosamine formation. These insights are vital for assessing the safety and quality of food products, as well as for exploring the chemical reactions involved in nitrosamine formation, which has implications for cancer research (Bulushi et al., 2009).
Environmental Presence and Impact
Nitrosamines, including those that could potentially be derived from compounds like 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine, are a concern in environmental chemistry due to their presence in water and their formation as disinfection by-products. Understanding the mechanisms of nitrosamine formation and exploring methods for their removal from water is crucial for ensuring public health and safety (Nawrocki & Andrzejewski, 2011).
Mecanismo De Acción
Target of Action
The primary target of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine is the muscarinic receptor . Muscarinic receptors are a type of acetylcholine receptor that plays a crucial role in the nervous system. They are involved in various physiological functions, including heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
(1,4’-Bipiperidin-3-ylmethyl)dimethylamine acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding to muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and its receptors, including muscarinic receptors. By blocking muscarinic receptors, (1,4’-Bipiperidin-3-ylmethyl)dimethylamine disrupts the normal functioning of this pathway .
Result of Action
The molecular and cellular effects of (1,4’-Bipiperidin-3-ylmethyl)dimethylamine’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, it can alter nerve signal transmission, potentially leading to changes in physiological functions such as heart rate and smooth muscle contraction .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(1-piperidin-4-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(2)10-12-4-3-9-16(11-12)13-5-7-14-8-6-13/h12-14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUERBVBVPLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629567 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
CAS RN |
883515-98-8 | |
| Record name | 1-([1,4'-Bipiperidin]-3-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-((4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B1629688.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1629691.png)
![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)





